molecular formula C13H10Cl2O2 B2689620 3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one CAS No. 339104-20-0

3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one

Cat. No. B2689620
CAS RN: 339104-20-0
M. Wt: 269.12
InChI Key: WTTPKWXCKAROKZ-UHFFFAOYSA-N
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Description

The compound “3-(2,6-dichlorobenzyl)-2-methyl-4H-pyran-4-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Unfortunately, specific information about the physical and chemical properties of “this compound” is not available .

Scientific Research Applications

Synthesis and Chemical Properties

4H-Pyran-4-ones are a class of compounds known for their diverse biological activities and applications in organic synthesis. A study highlighted the synthesis of ethyl 6-(4-chlorophenyl)-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-5-carboxylate, demonstrating the chemical flexibility and potential of pyran derivatives in producing compounds with varying substituents and biological activities (Sharmila et al., 2017). This research underlines the synthetic versatility of the pyran ring system, which can be modified to explore a wide range of chemical and physical properties.

Applications in Material Science

Pyran derivatives also find applications in material science, particularly in the development of nonlinear optical materials. A study on symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran (DCM laser dye) reported these compounds' significant nonlinear optical properties and high thermal decomposition temperatures, making them attractive candidates for electronic and photonic applications (Moylan et al., 1996). This study exemplifies the potential of pyran derivatives in the creation of new materials with specialized functions.

Antimicrobial and Anticorrosive Properties

Research on pyran derivatives has also extended into antimicrobial and anticorrosive applications. For instance, the anti-corrosion performance of pyran-2-one derivatives on mild steel in an acidic medium was evaluated, showing that these compounds could significantly inhibit corrosion, which has practical implications for industrial applications (El Hattak et al., 2021). Another study synthesized and evaluated the antimicrobial activity of a pyran derivative, asserting its potential as a basis for developing new antimicrobial agents (Okasha et al., 2022). These findings highlight the biomedical relevance of pyran derivatives beyond their use as drugs, focusing on their role in addressing microbial resistance and material preservation.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For related compounds such as 2,6-Dichlorobenzyl chloride, it is known to cause severe skin burns and eye damage .

Mechanism of Action

properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]-2-methylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-8-9(13(16)5-6-17-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTPKWXCKAROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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